rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid, cis
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Overview
Description
rac-(1R,5R)-3-oxaspiro[bicyclo[310]hexane-2,1’-cyclobutane]-1-carboxylic acid, cis is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-carboxylic acid, cis typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-carboxylic acid, cis has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-carboxylic acid, cis exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde, cis
- rac-ethyl (1R,5R)-2-oxobicyclo[3.1.0]hexane-3-carboxylate
- rac-(1R,2S,5S)-bicyclo[3.1.0]hexane-2-carboxylic acid
Uniqueness
What sets rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-carboxylic acid, cis apart from these similar compounds is its spirocyclic structure, which imparts unique chemical and physical properties. This structure can influence its reactivity, stability, and interactions with biological molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-7(11)9-4-6(9)5-12-8(9)2-1-3-8/h6H,1-5H2,(H,10,11) |
InChI Key |
CQTJZQLJWFLJDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C3(CC3CO2)C(=O)O |
Origin of Product |
United States |
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